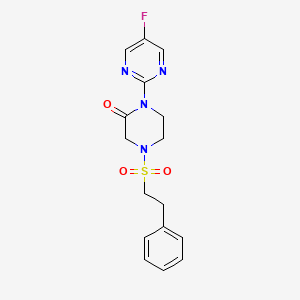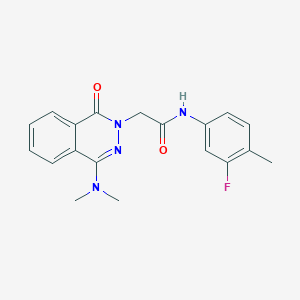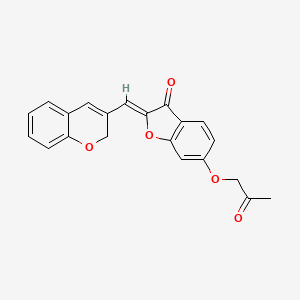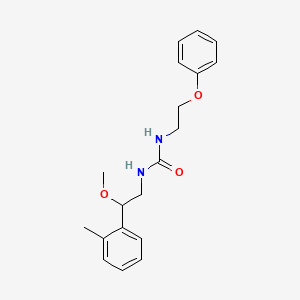![molecular formula C24H22FN3O5S B2415422 N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252911-53-7](/img/no-structure.png)
N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22FN3O5S and its molecular weight is 483.51. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radioligand for Imaging Translocator Protein (18 kDa) with PET
This compound has been studied for its potential as a selective ligand for the translocator protein (18 kDa), which is significant in the context of positron emission tomography (PET) imaging. The development of DPA-714 and its derivatives, which share structural similarities with the subject compound, underscores the importance of such chemicals in enhancing the specificity and effectiveness of PET imaging techniques. These advancements facilitate the non-invasive study of molecular and cellular processes in vivo, particularly in the context of neuroinflammatory processes and neurodegenerative diseases (Dollé et al., 2008).
Exploration of TSPO Ligands for Neuroinflammation Studies
Investigations into novel pyrazolo[1,5-a]pyrimidines, related to the structure of interest, have revealed their potential as translocator protein 18 kDa (TSPO) ligands. These studies are crucial for identifying early biomarkers of neuroinflammatory processes. The synthesis and biological evaluation of these compounds, including their radiolabeling with fluorine-18 and subsequent in vivo imaging capabilities, contribute to our understanding of neuroinflammation and offer a pathway toward the development of diagnostic and therapeutic tools for neurological disorders (Damont et al., 2015).
Antiallergic Agent Development
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, compounds structurally akin to the subject chemical, has shown significant promise in the search for novel antiallergic compounds. These studies have led to the identification of compounds with potent inhibitory activity against histamine release and interleukin production, offering new avenues for the development of antiallergic medications (Menciu et al., 1999).
Peripheral Benzodiazepine Receptors and Neuroimaging
The synthesis and characterization of compounds for binding to peripheral benzodiazepine receptors highlight the role of such chemicals in neuroimaging. Studies focusing on the binding characteristics of specific ligands demonstrate their utility in elucidating the physiological relevance of peripheral benzodiazepine receptors, contributing to our understanding of their role in brain pathology and offering potential diagnostic tools for various neurological conditions (Chaki et al., 1999).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 2,3-dimethoxybenzylamine, followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "2,3-dimethoxybenzylamine", "Acetic anhydride", "Triethylamine", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diisopropylethylamine (DIPEA)", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Methanol", "Ethyl acetate", "Sodium bicarbonate" ], "Reaction": [ "To a solution of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.0 equiv) in DMF, add DIPEA (1.2 equiv) and DCC (1.2 equiv) and stir for 1 hour at room temperature to activate the carboxylic acid.", "Add 2,3-dimethoxybenzylamine (1.2 equiv) to the activated carboxylic acid solution and stir for 24 hours at room temperature to allow for the formation of the amide bond.", "Filter the resulting precipitate and wash with DCM to obtain the crude product.", "Dissolve the crude product in methanol and add sodium bicarbonate to adjust the pH to 8-9.", "Add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv) to the methanol solution and stir for 24 hours at room temperature to acetylate the amide.", "Extract the reaction mixture with ethyl acetate and wash with water.", "Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Purify the crude product by column chromatography using a mixture of DCM and ethyl acetate as the eluent to obtain the final product." ] } | |
CAS番号 |
1252911-53-7 |
製品名 |
N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide |
分子式 |
C24H22FN3O5S |
分子量 |
483.51 |
IUPAC名 |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H22FN3O5S/c1-32-19-5-3-4-16(21(19)33-2)12-26-20(29)14-27-18-10-11-34-22(18)23(30)28(24(27)31)13-15-6-8-17(25)9-7-15/h3-11H,12-14H2,1-2H3,(H,26,29) |
InChIキー |
VLMORRMYHQXRGI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2415339.png)


![tert-Butyl dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-2(3H)-carboxylate](/img/structure/B2415345.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2415348.png)


![(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2415351.png)
![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2415354.png)



